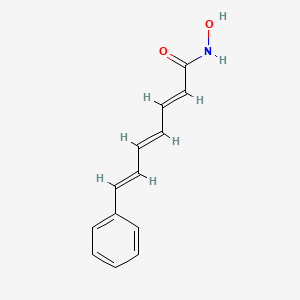

2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- is a synthetic organic compound with the molecular formula C13H13NO2. It is known for its unique structure, which includes a conjugated triene system and a hydroxamic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- typically involves the condensation of (2E,4E,6E)-7-phenylhepta-2,4,6-trienoic acid with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dichloromethane or ethanol and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- can undergo various chemical reactions, including:

Oxidation: The hydroxamic acid group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The conjugated triene system can be reduced to form saturated or partially saturated derivatives.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of saturated or partially saturated derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an inhibitor of histone deacetylase (HDAC), which is relevant in cancer research.

Medicine: Explored for its anticancer properties due to its ability to inhibit HDAC.

Mechanism of Action

The mechanism of action of 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- involves its interaction with molecular targets such as histone deacetylase (HDAC). By inhibiting HDAC, the compound can alter gene expression, leading to the suppression of cancer cell growth. The conjugated triene system and hydroxamic acid group play crucial roles in its binding affinity and inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

- (2E,4E,6E)-7-Phenylhepta-2,4,6-trienoic acid

- (2E,4E,6E)-7-Phenylhepta-2,4,6-trienehydroxamic acid

Uniqueness

2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- is unique due to its combination of a conjugated triene system and a hydroxamic acid functional group. This structural feature imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds .

Biological Activity

2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- is a compound of significant interest due to its potential biological activities. This article will explore its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₈H₁₉NO

- Molecular Weight : 281.35 g/mol

- IUPAC Name : (2E,4E,6E)-N-hydroxy-7-phenylhepta-2,4,6-trienamide

Synthesis

The synthesis of 2,4,6-Heptatrienamide involves several steps including the formation of the heptatriene backbone and the introduction of the N-hydroxy and phenyl groups. Techniques such as structure-based drug design have been employed to optimize the synthesis for enhanced biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds in the same class. For instance:

- Inhibitory Activity : Compounds similar to 2,4,6-Heptatrienamide have shown inhibitory activity against human colorectal adenocarcinoma cell lines (Caco-2 and HCT-116). For example, a related compound demonstrated an IC50 value of 13 µM against Caco-2 cells and 240.2 µM against HCT-116 cells .

| Compound | IC50 (Caco-2) | IC50 (HCT-116) |

|---|---|---|

| Compound A | 98 µM | 337 µM |

| Compound B | 13 µM | 240.2 µM |

These findings suggest that structural modifications can significantly affect biological activity.

The mechanism by which these compounds exert their effects often involves modulation of key signaling pathways. For instance:

- PI3K/AKT Pathway : The treatment with certain derivatives has been shown to significantly affect the expression levels of genes involved in the PI3K/AKT signaling pathway. Specifically, a decrease in PI3K and AKT gene expression was observed upon treatment with these compounds .

Study on Cancer Cell Lines

A detailed study evaluated the antiproliferative effects of various derivatives on cancer cell lines. The research indicated that compounds with specific structural features exhibited enhanced binding affinity to PI3Kα, leading to reduced cell proliferation in treated cultures.

Key Findings :

- Compound Variability : The introduction of hydrophobic groups increased binding efficiency.

- Gene Expression Modulation : The treatment resulted in altered expression levels of pro-apoptotic genes like BAD.

Properties

CAS No. |

463329-07-9 |

|---|---|

Molecular Formula |

C13H13NO2 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

(2E,4E,6E)-N-hydroxy-7-phenylhepta-2,4,6-trienamide |

InChI |

InChI=1S/C13H13NO2/c15-13(14-16)11-7-2-1-4-8-12-9-5-3-6-10-12/h1-11,16H,(H,14,15)/b2-1+,8-4+,11-7+ |

InChI Key |

DBBYYRWVNDQECM-CDWOPPGASA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C/C=C/C(=O)NO |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC=CC(=O)NO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.